molecular formula C12H8N2O2 B1678634 2-Amino-3H-phenoxazin-3-one CAS No. 1916-59-2

2-Amino-3H-phenoxazin-3-one

Cat. No.: B1678634
CAS No.: 1916-59-2
M. Wt: 212.20 g/mol
InChI Key: RDJXPXHQENRCNG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Questiomycin A is known to be weakly active against bacteria, fungi, plants, and tumor cell lines . It has been reported to inhibit aromatase and sulfatases , which are enzymes involved in steroid metabolism and hormone regulation.

Mode of Action

It is believed to interact with its targets (aromatase and sulfatases) and inhibit their activity . This inhibition could lead to changes in the metabolic pathways regulated by these enzymes, potentially affecting the growth and proliferation of certain cells.

Biochemical Pathways

Questiomycin A, like other phenoxazines, is known to stimulate cell growth and turnover in vitro . This activity is possibly related to their ability to form stable free radicals . The formation of these radicals could affect various biochemical pathways, leading to changes in cell growth and turnover.

Result of Action

The molecular and cellular effects of Questiomycin A’s action are likely to be diverse, given its potential impact on multiple targets and pathways. For instance, by inhibiting aromatase and sulfatases, Questiomycin A could affect hormone regulation and potentially exert anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Questiomycin A can be synthesized through the fermentation of specific bacterial strains. For instance, it is produced by the marine bacterium Alteromonas species D when co-cultivated with certain microalgae . The production can be enhanced by supplementing the culture medium with o-aminophenol .

Industrial Production Methods: Industrial production of Questiomycin A involves optimizing the fermentation conditions of the producing microorganisms. This includes adjusting the nutrient composition, pH, temperature, and aeration to maximize yield . Metabolic engineering of Pseudomonas chlororaphis HT66 has also been employed to increase the production of Questiomycin A .

Chemical Reactions Analysis

Types of Reactions: Questiomycin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its phenoxazinone core.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be employed under suitable conditions.

Major Products: The major products formed from these reactions include various derivatives of Questiomycin A with altered biological activities .

Comparison with Similar Compounds

Questiomycin A is unique among phenoxazinone antibiotics due to its diverse biological activities and potential applications. Similar compounds include:

Questiomycin A stands out due to its dual role in antimicrobial and anticancer applications, as well as its potential in controlling harmful algal blooms .

Properties

IUPAC Name

2-aminophenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXPXHQENRCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172691
Record name 3-Aminophenoxazone
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-59-2
Record name 2-Aminophenoxazin-3-one
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Record name 3-Aminophenoxazone
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Record name Questiomycin A
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Record name 2-amino-3H-phenoxazin-3-one
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Record name Questiomycin A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Questiomycin A has been shown to inhibit two human neutral aminopeptidases: alanine aminopeptidase (APN) and methionine aminopeptidase type 2 (MetAP2) []. These enzymes play roles in tumor cell expansion and motility. While the exact mechanism of inhibition for Questiomycin A is not fully elucidated, it is suggested to be a competitive inhibitor for both enzymes []. In contrast, Actinomycin D and Actinomycin X2, which share the phenoxazone chromophore with Questiomycin A, act as non-competitive inhibitors of these enzymes. The lack of peptide side chains in Questiomycin A compared to the Actinomycins may explain the difference in inhibition mechanism [].

A:* Molecular Formula: C12H8N2O2 []* Molecular Weight: 212.20 g/mol []* Spectroscopic Data: * UV-Vis: Exhibits characteristic absorption bands in the UV-Vis region, indicative of its conjugated ring system. Specific values can vary depending on the solvent and experimental conditions [, ]. * NMR: * 1H NMR: Displays signals corresponding to the aromatic protons of the phenoxazine ring system. Chemical shifts and coupling constants can provide information about the molecule's structure and conformation [, , ]. * 13C NMR: Shows signals for the carbon atoms within the molecule, further confirming its structure [, , ]. * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of Questiomycin A, providing further structural information [, , , , ].

  • Stability in various media: The stability of Questiomycin A can be affected by factors like pH and light exposure [, , , ]. For instance, its degradation in soil is influenced by environmental conditions []. Complexation with cucurbit[7]uril (CB7) has been shown to improve the stability of Questiomycin A in aqueous solutions at different pH levels [].
  • Oxidation of 2-aminophenol: Questiomycin A can be synthesized by the oxidative dimerization of 2-aminophenol [, , , , ]. Various catalysts, including metal complexes [, ], enzymes like laccase [], and even silica surfaces [] have been explored for this transformation.
  • Reaction mechanisms: The mechanism of these oxidative coupling reactions typically involves radical intermediates [, ]. For instance, the copper(II)-catalyzed synthesis of Questiomycin A from 2-aminophenol is proposed to proceed through a radical pathway [].

ANone: Computational approaches are valuable for studying Questiomycin A:

  • Molecular modeling: Molecular mechanics methods were used to construct a 3D model of the Questiomycin A/[d(GAAGCTTC)]2 complex to understand its DNA binding properties []. This modeling helped visualize potential interactions contributing to its antiproliferative activity.
  • QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of benzoxazinone allelochemicals and their transformation products, including Questiomycin A, in Daphnia magna []. These models, trained on various descriptors and approaches, exhibited good predictive ability and offer insights into the ecological impacts of these compounds.

ANone: While specific SAR studies focused solely on Questiomycin A are limited in the provided research, some inferences can be made based on its structure and related compounds:

  • Comparison with actinomycins: The lack of peptide side chains in Questiomycin A compared to actinomycins (which share the phenoxazone core) results in a different mechanism of aminopeptidase inhibition. This highlights the importance of substituents on the phenoxazine core for target selectivity [].

A:
Stability Challenges: Questiomycin A can be susceptible to degradation under certain conditions [, , , ].* Cucurbituril Complexation:* A promising strategy to enhance its stability and solubility involves forming host-guest complexes with cucurbit[7]uril (CB7) []. These complexes demonstrated increased stability in various pH media and improved the compound's performance in an in vitro bioassay using etiolated wheat coleoptiles [].

ANone: The provided research articles do not directly address SHE regulations specific to Questiomycin A. As a potentially bioactive compound, it's crucial to handle it with appropriate safety measures and to consult relevant safety data sheets and regulatory guidelines for its handling, storage, and disposal.

A: * Formation in Soil: Questiomycin A can be generated in the soil as a degradation product of benzoxazinone allelochemicals, particularly from rye residues [].* Phytotoxicity: While considered a natural compound, its accumulation in soil could potentially impact plant growth and development [, ].* Mitigation Strategies: Understanding the degradation pathways and factors influencing its persistence in the environment is crucial. Exploring strategies such as bioremediation or developing analogs with reduced environmental persistence could be beneficial.

A:
Early Discovery and Synthesis: Questiomycin A was first isolated from microorganisms and its structure was elucidated in the mid-20th century [, , ]. Early studies focused on its chemical synthesis and spectroscopic characterization.* Biological Activity: Over time, research explored its biological activities, including antibacterial, antifungal, and antitumor properties [, , , , ].* Mode of Action: Recent studies aim to unravel its mechanisms of action, particularly its interaction with specific molecular targets like aminopeptidases [].* Formulation and Application:* Efforts are underway to develop stable formulations and explore its potential applications, such as an antibacterial biopesticide [, ].

ANone: Research on Questiomycin A spans multiple disciplines:

  • Chemistry: Synthetic organic chemistry plays a key role in developing efficient routes for its synthesis and generating analogs for SAR studies [, , ].
  • Biochemistry: Understanding its interactions with biological targets, such as enzymes and DNA, requires biochemical and biophysical techniques [, ].
  • Microbiology: Its production by various microorganisms opens avenues for exploring its biosynthesis and engineering strains for enhanced production [, ].
  • Agriculture: Its potential use as a biopesticide necessitates collaboration between chemists, biologists, and agricultural scientists to assess its efficacy, safety, and environmental impact [, , ].

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